molecular formula C17H13NO5S B10779763 3-Carboxamido coumarin, 21

3-Carboxamido coumarin, 21

Cat. No.: B10779763
M. Wt: 343.4 g/mol
InChI Key: QJBHODZBXYTRMA-UHFFFAOYSA-N
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Description

3-Carboxamido coumarin, 21, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anticoagulant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxamido coumarin, 21, typically involves the reaction of 3-carboxycoumarin with an appropriate amine under suitable conditions. One common method includes the use of 2-hydroxybenzaldehyde, aliphatic primary or secondary amines, and diethyl malonate in the presence of a catalyst such as nickel-nickel oxide nanoparticles. This reaction is carried out under eco-friendly conditions, making it an efficient and sustainable approach .

Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 3-Carboxamido coumarin, 21, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amine derivatives .

Mechanism of Action

The mechanism of action of 3-carboxamido coumarin, 21, involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes like caspase-3/7 and β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways .

Comparison with Similar Compounds

  • 4-Fluorobenzamide derivatives
  • 2,5-Difluorobenzamide derivatives
  • 8-Methoxycoumarin-3-carboxamides

Comparison: 3-Carboxamido coumarin, 21, stands out due to its unique structural features and potent biological activities. Compared to other coumarin derivatives, it exhibits higher specificity and efficacy in inhibiting cancer cell growth. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(4-methylsulfonylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H13NO5S/c1-24(21,22)13-8-6-12(7-9-13)18-16(19)14-10-11-4-2-3-5-15(11)23-17(14)20/h2-10H,1H3,(H,18,19)

InChI Key

QJBHODZBXYTRMA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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